molecular formula C11H15NO2 B1451082 4-ethyl-N-methoxy-N-methylbenzamide CAS No. 1024606-29-8

4-ethyl-N-methoxy-N-methylbenzamide

Cat. No. B1451082
CAS RN: 1024606-29-8
M. Wt: 193.24 g/mol
InChI Key: CRNLPUXYSGDQPU-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It’s also referred to as a Weinreb amide .


Synthesis Analysis

The preparation of N-methoxy-N-methylbenzamide has been reported . It may be used in the preparation of β-trifluoromethyl enaminones .


Molecular Structure Analysis

The molecular formula for N-Methoxy-N-methylbenzamide is C6H5CON(OCH3)CH3 . For a similar compound, N-Ethyl-4-methoxybenzamide, the molecular formula is C10H13NO2 .


Chemical Reactions Analysis

N-METHYLBENZAMIDE is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents. Amides are very weak bases (weaker than water) .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylbenzamide is a liquid with a refractive index of 1.533 (lit.) and a density of 1.085 g/mL at 25 °C (lit.) . It has a boiling point of 70 °C/0.1 mmHg (lit.) .

Scientific Research Applications

Sigma-2 Receptor Probe Development

A study developed radiolabeled benzamide analogs, particularly focusing on N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), to evaluate their binding to sigma-2 receptors. RHM-1 showed high affinity for sigma-2 receptors, with a dissociation constant significantly higher than its analog RHM-2. This high affinity makes RHM-1 a promising ligand for studying sigma-2 receptors in vitro, presenting a potential application for 4-ethyl-N-methoxy-N-methylbenzamide in receptor imaging or drug development processes (Xu et al., 2005).

Polarizability and Molar Refraction Studies

The study on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate revealed its optical properties, like density and refractive index, showing stronger polarizability effects with increased drug concentration. Although not the same compound, this type of study indicates how 4-ethyl-N-methoxy-N-methylbenzamide could be analyzed for its optical properties, potentially contributing to its characterization in various mediums or its application in material sciences (Sawale et al., 2016).

Radioligand for Dopamine Receptor Imaging

The compound N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12) was used as a probe for determining dopamine D(4) receptor density in rat striatum, indicating a potential application of 4-ethyl-N-methoxy-N-methylbenzamide in the development of radioligands for receptor imaging. Such applications could be critical in neuroscience research and the development of diagnostic tools for neurological disorders (Colabufo et al., 2001).

Sigma Receptor Scintigraphy in Cancer Imaging

A study employed N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for imaging primary breast tumors in humans, based on its preferential binding to sigma receptors overexpressed in breast cancer cells. This implies that analogs like 4-ethyl-N-methoxy-N-methylbenzamide could have potential applications in cancer imaging and diagnostics, offering a non-invasive method to assess tumor proliferation (Caveliers et al., 2002).

Mechanism of Action

N-Methylbenzamide is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing genetic defects .

properties

IUPAC Name

4-ethyl-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-9-5-7-10(8-6-9)11(13)12(2)14-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNLPUXYSGDQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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